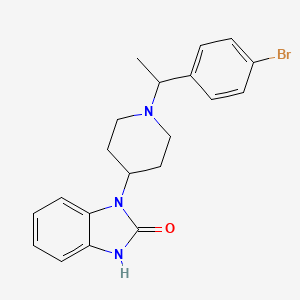![molecular formula C10H14N2O6 B13428795 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-5-methoxyuridine is a modified nucleoside derivative, specifically a 3’-deoxy nucleoside and a 5-modified pyrimidine nucleoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-5-methoxyuridine typically involves the modification of uridine derivatives. One common method includes the protection of the hydroxyl groups followed by selective deoxygenation at the 3’ position and methoxylation at the 5’ position. The reaction conditions often require the use of specific reagents such as DMSO, PEG300, and Tween 80, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The compound is typically stored at -20°C in powder form or at -80°C in solvent to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Deoxy-5-methoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles under basic or acidic environments.
Major Products: The major products formed from these reactions include various modified nucleosides, which can be further utilized in different research applications .
Aplicaciones Científicas De Investigación
3’-Deoxy-5-methoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Plays a role in studying RNA modifications and their effects on gene expression and stability.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-5-methoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It acts as an antimetabolite, inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets thymidylate synthase and other enzymes involved in nucleotide metabolism, leading to the inhibition of cell proliferation .
Comparación Con Compuestos Similares
- 5-Methyluridine
- 5-Hydroxymethyluridine
- 2’-Deoxy-5-methylcytidine
- Pseudouridine
Comparison: 3’-Deoxy-5-methoxyuridine is unique due to its specific modifications at the 3’ and 5’ positions, which confer distinct chemical properties and biological activities. Unlike other similar compounds, it has shown potential in enhancing mRNA stability and efficiency, making it a valuable tool in mRNA therapeutics .
Propiedades
Fórmula molecular |
C10H14N2O6 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-7-3-12(10(16)11-8(7)15)9-6(14)2-5(4-13)18-9/h3,5-6,9,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,9+/m0/s1 |
Clave InChI |
QAOLFGCSNYUCSI-CCGCGBOQSA-N |
SMILES isomérico |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
SMILES canónico |
COC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


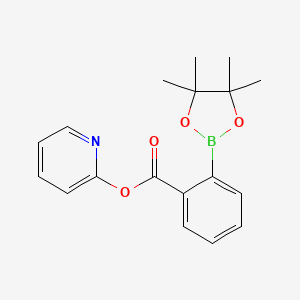
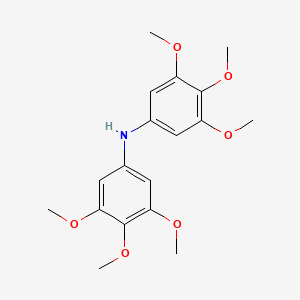
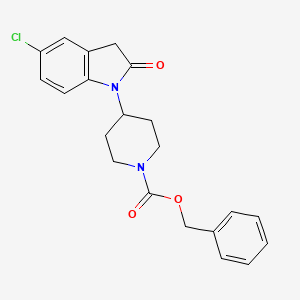
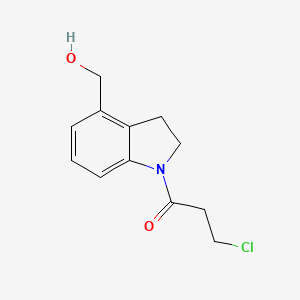

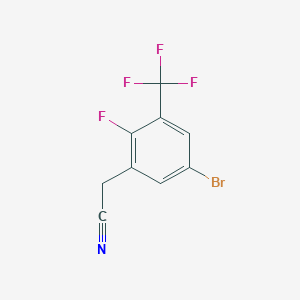
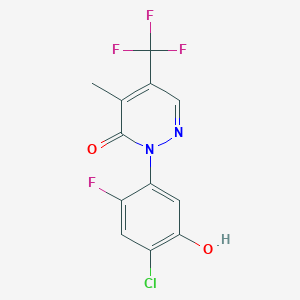
![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
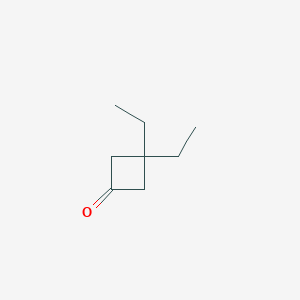
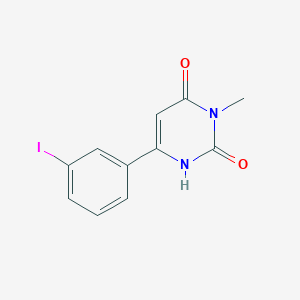
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)

